N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is a complex organic compound classified under the category of N-acetylarylamines. This classification includes acetamides where one or more amide hydrogens are substituted by an aryl group. The compound has a molecular formula of and a molecular weight of approximately 225.268 g/mol . It is primarily recognized for its potential applications in medicinal chemistry and pharmacology.
The compound is identified with the IUPAC name N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide. It belongs to the broader class of organic nitrogen compounds and is specifically categorized as an organonitrogen compound. The structural features of this compound include a thiazole ring fused with an azepine structure, contributing to its unique chemical properties .
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide can involve several synthetic pathways. One common approach includes the condensation reaction between appropriate thiazole derivatives and pyridine-based acetamides. Specific methodologies may utilize microwave-assisted synthesis to enhance reaction yields and reduce reaction times.
For example, a typical synthetic route could involve:
The purification of the synthesized compound often involves recrystallization or chromatography techniques to ensure high purity levels .
The molecular structure of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide features:
The SMILES representation is given as CC(=O)NC1=NC2=C(S1)C(=O)NCCC2
, while its InChI is InChI=1S/C9H11N3O2S/c1-5(13)11-9-12-6-3-2-4-10-8(14)7(6)15-9/h2-4H2,1H3,(H,10,14)(H,11,12,13)
.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for exploring the reactivity and potential modifications of the compound for therapeutic applications .
The mechanism of action for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide primarily targets specific proteins involved in cell cycle regulation and DNA repair mechanisms. Notably:
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide shows promise in several scientific domains:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1